4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile is a synthetic organic compound notable for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, an iodo-substituted phenyl ether, and a benzonitrile moiety, making it of interest in medicinal chemistry and materials science.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides a range of specialty chemicals for research purposes. The specific catalog number for this compound is often used for ordering in laboratory settings.
4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile belongs to the class of organic compounds known as nitriles, characterized by the presence of the cyano functional group (-C≡N). Additionally, it is classified under halogenated compounds due to the presence of iodine and trifluoromethyl groups.
The synthesis of 4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of 4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for confirmation of its molecular weight and structure.
4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile can participate in various chemical reactions:
Reaction conditions such as solvent polarity, temperature, and catalysts (if necessary) must be optimized based on the desired transformation.
The mechanism by which 4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile exerts its effects in biological systems or chemical reactions typically involves:
Kinetic studies may provide insights into reaction rates and mechanisms involving this compound under various conditions.
Relevant data should be confirmed through empirical measurements or literature values.
4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile has potential applications in:
This compound's diverse applications highlight its significance in advancing research across multiple scientific domains.
Halogenated trifluoromethylbenzonitrile derivatives represent a pharmaceutically privileged scaffold due to their synergistic physicochemical enhancements imparted by fluorine and halogen atoms. The trifluoromethyl (-CF₃) group significantly increases metabolic stability and membrane permeability compared to non-fluorinated analogs, primarily by reducing susceptibility to oxidative metabolism and augmenting lipophilicity (log P increase of 1–2 units) [2] [6]. Concurrently, the iodine atom serves as a versatile bioisostere and structural handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification in drug discovery [4] [6]. This combination yields compounds with optimized receptor binding affinity and target selectivity, particularly in oncology and antimicrobial therapy. For example, analogs like 4-iodo-2-(trifluoromethyl)benzonitrile (CAS 101066-87-9) serve as key intermediates for PI3K inhibitors such as alpelisib, where the -CF₃ group enhances potency through hydrophobic interactions with the ATP-binding pocket [2].
Table 1: Key Physicochemical Properties of Representative Halogenated Trifluoromethylbenzonitriles
Compound | Molecular Weight (g/mol) | log P | Melting Point (°C) | Key Functional Groups |
---|---|---|---|---|
4-Iodo-2-(trifluoromethyl)benzonitrile | 297.02 | 3.18 | 50–55 | -I, -CF₃, -CN |
4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile* | 389.15 | ~4.5 (est.) | Not reported | -I, -CF₃, -CN, -O-C₆H₄-I |
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | 228.19 | ~2.8 (est.) | 39–43 | -NCS, -CF₃, -CN |
*Estimated for target compound based on structural analogs [1] [6] [9].
The strategic incorporation of polyhalogenated motifs into aromatic nitriles evolved from early observations of halogen-dependent bioactivity. Lehmann’s 1958 report first established that para-trifluoromethyl substitution on phenolic rings enhanced serotonin uptake inhibition by 6-fold compared to non-fluorinated analogs [2]. This discovery catalyzed systematic exploration of halogen synergies, particularly iodine’s dual role as a hydrogen-bond acceptor (due to its σ-hole polarization) and a radiopaque marker for imaging. The development accelerated with advances in halogenation methodologies, notably:
By the 2000s, compounds like 4-isothiocyanato-2-(trifluoromethyl)benzonitrile emerged as critical intermediates for anti-prostate cancer agents (e.g., enzalutamide), where the isothiocyanate group (-NCS) reacts with cysteine residues to irreversibly inhibit androgen receptor signaling [9]. The trifluoromethylbenzonitrile core proved indispensable for balancing lipophilicity (clogP ~3.8) and metabolic resistance in vivo [2] [9].
The iodophenoxy group [-O-C₆H₄-I] in 4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile confers three distinct pharmacological advantages:
Table 2: Applications of Iodinated Trifluoromethylbenzonitriles in Drug Discovery
Application | Example Compound | Biological Target/Activity | Reference |
---|---|---|---|
Anticancer Agents | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | Androgen receptor (Enzalutamide intermediate) | [9] |
Antibacterial Scaffolds | 5-(Aryl)amino-4-quinolones | Membrane disruption in Gram-positive bacteria | [5] |
Serotonin Transporter Modulators | 4-TFMAP (Trifluoromethcathinone) | Selective SERT inhibition (Ki = 15 nM) | |
Kinase Inhibitors | Alpelisib intermediates | PI3Kα inhibition (IC₅₀ = 5 nM) | [2] |
Table 3: Comparative Halogen Bonding Strength in Pharmacophores
Halogen | Bond Length (Å) | σ-Hole Potential (kcal/mol) | Preferred Biological Partners |
---|---|---|---|
Iodine (I) | 2.95–3.30 | -15 to -30 | Carbonyl O, Imidazole N, Phosphates |
Bromine (Br) | 2.85–3.10 | -10 to -20 | Amide N, Thiol S |
Chlorine (Cl) | 2.70–2.95 | -5 to -15 | Amine N, π-systems |
Data adapted from cytochrome P450 and monoamine transporter studies [3] .
The evolution of 4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile derivatives thus epitomizes rational design leveraging halogen synergy for next-generation targeted therapies.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7